(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide

Analytical Method Validation Pharmaceutical Quality Control Reference Standard Characterization

Generic benzothiadiazole analogs lack the certified purity and traceable documentation needed for ANDA submissions, risking method failure and regulatory delays. This compound, Tizanidine EP Impurity G (CAS 51322-80-6), resolves that risk. · Supplied with a comprehensive CoA documenting ≥98% HPLC purity and full characterization (NMR, MS, IR, UV). · Traceable to EP monograph specifications, serving as a qualified retention time marker and system suitability standard for HPLC/LC-MS methods. · Enables definitive identification and quantification in forced degradation studies and cGMP QC release testing.

Molecular Formula C7H3ClN4S
Molecular Weight 210.64 g/mol
CAS No. 51322-80-6
Cat. No. B134693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide
CAS51322-80-6
Molecular FormulaC7H3ClN4S
Molecular Weight210.64 g/mol
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1Cl)NC#N
InChIInChI=1S/C7H3ClN4S/c8-4-1-2-5-7(12-13-11-5)6(4)10-3-9/h1-2,10H
InChIKeyBPGDXFFKSUUPBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (CAS 51322-80-6) Identity and Procurement-Relevant Specifications


(5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (CAS 51322-80-6) is a heterocyclic small molecule with the molecular formula C₇H₃ClN₄S and a monoisotopic mass of 209.97670 g/mol . This compound is structurally characterized by a benzothiadiazole core bearing a chloro substituent at position 5 and a cyanamide group at position 4. Key physicochemical parameters include a calculated LogP of 2.31068, a polar surface area (PSA) of 89.84000 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and a single rotatable bond . As of the available evidence, this compound has not been evaluated in primary research papers for standalone bioactivity or materials applications. Instead, its established identity and primary market availability are as Tizanidine EP Impurity G, a European Pharmacopoeia (EP) specified related substance [1]. This designation defines its role as a certified reference standard for analytical quality control, not as a therapeutic agent or functional material.

Why Unspecified (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide Substitutes Fail Analytical Method Validation


In analytical quality control (QC) for pharmaceuticals, substituting an EP-specified impurity reference standard with a generic or unqualified benzothiadiazole analog, even one of identical nominal structure, introduces unacceptable compliance and technical risk. Unlike generic reagents, Tizanidine EP Impurity G (CAS 51322-80-6) as supplied by certified vendors is provided with a detailed certificate of analysis (CoA) and full characterization data (e.g., HPLC, NMR, MS) compliant with regulatory guidelines, including traceability to USP or EP pharmacopeial standards where feasible [1]. A generic chemical of the same name, procured from a non-certified source without such documentation, lacks the verified purity (typically ≥95% to ≥99% HPLC) and established analytical profile required for ANDA submissions or commercial production . The following quantitative evidence establishes the specific, auditable attributes that differentiate a procurement-grade, compliant reference standard from an unqualified commodity chemical, thereby preventing costly method failures and regulatory delays.

Quantitative Evidence Guide for (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide in Analytical QC and Pharmaceutical Development


Verified HPLC Purity and Complete Characterization for Tizanidine EP Impurity G

A qualified Tizanidine EP Impurity G standard (CAS 51322-80-6) is differentiated from an unqualified chemical by its verified HPLC purity. Certified vendors supply this compound with a purity of 99% by HPLC, supported by a full Certificate of Analysis including orthogonal methods such as NMR, MS, IR, and UV spectroscopy . In contrast, a standard-grade generic analog is typically offered at a lower purity of 95%+ without guaranteed orthogonal method verification . The certified product also complies with EP monograph specifications for impurity G, a claim a generic chemical cannot make [1].

Analytical Method Validation Pharmaceutical Quality Control Reference Standard Characterization

LC-MS and HPLC Analytical Profile Defines Tizanidine EP Impurity G Detection

The analytical profile of Tizanidine EP Impurity G (CAS 51322-80-6) is specifically established for detection and quantification via HPLC and LC-MS . This known analytical behavior is a key differentiator from a structurally related but non-EP benzothiadiazole-cyanamide analog (e.g., a positional isomer), which would exhibit a different retention time and mass spectral signature, thereby rendering it unsuitable as a reference standard for this specific impurity. Certified vendors provide characterization data that confirms the compound's behavior under standard LC-MS and HPLC conditions, facilitating its use as a retention time marker and quantitation standard [1].

LC-MS HPLC Impurity Profiling Method Development

LogP Differentiates Compound from More Polar Tizanidine-Related Impurities

The calculated LogP of (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide (CAS 51322-80-6) is 2.31068 . This value indicates moderate lipophilicity, a key physicochemical property that governs its retention behavior in reversed-phase HPLC and its partitioning in sample preparation. For context, the active pharmaceutical ingredient (API) Tizanidine has a significantly lower experimental LogP of 0.89 [1]. This substantial difference in lipophilicity (>1.4 LogP units) translates to a >25-fold difference in octanol-water partition coefficient, meaning Tizanidine EP Impurity G will be retained far longer on a standard C18 column and will partition differently during liquid-liquid extraction procedures compared to the parent drug.

Lipophilicity Chromatography Method Development LogP

Qualified Applications for (5-Chloro-2,1,3-benzothiadiazol-4-yl)-cyanamide in Regulated Analytical Environments


Reference Standard for Tizanidine Impurity G Quantification in ANDA Submissions

This compound is the definitive reference standard for identifying and quantifying Tizanidine EP Impurity G in drug substance and finished product. Its procurement from a certified vendor, with a CoA documenting ≥99% HPLC purity and full characterization (NMR, MS, IR, UV), provides the necessary data package for regulatory filings, including Abbreviated New Drug Applications (ANDAs) [1]. This directly addresses the need for a reliable, traceable standard to demonstrate analytical method specificity and accuracy.

HPLC Method Development and System Suitability Marker

With a defined HPLC and LC-MS analytical profile, this compound serves as an ideal retention time marker and system suitability standard for developing and validating robust methods to separate and quantify Tizanidine EP Impurity G from the API and other related substances [1]. Its calculated LogP of 2.31, substantially higher than the API's LogP of 0.89, ensures distinct retention on reversed-phase columns, facilitating method optimization and resolution .

Forced Degradation Study Marker for Tizanidine Drug Product

As a specified EP impurity, Tizanidine EP Impurity G can be used as a marker in forced degradation (stress) studies of Tizanidine formulations [1]. Monitoring its formation under oxidative, thermal, or photolytic conditions helps establish degradation pathways and validate the stability-indicating capability of the analytical method, a key component of pharmaceutical development and quality control.

Quality Control Release Testing in Commercial Production

During the commercial manufacture of Tizanidine hydrochloride API and finished drug products, the use of a qualified Tizanidine EP Impurity G standard is essential for routine QC release testing [1]. This ensures each batch meets the EP monograph specifications for related substances, providing confidence in product purity and patient safety, and demonstrating compliance with current Good Manufacturing Practices (cGMP).

Technical Documentation Hub

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